Amphocil

Antifungal Therapy Preclinical Toxicology Nephrotoxicity

Select Amphocil for its patented 1:1 amphotericin B–cholesteryl sulfate complex forming ~115 nm disc-shaped particles. This unique lipid carrier enables higher daily dosing (7–7.5 mg/kg) with significantly reduced nephrotoxicity versus conventional amphotericin B. Preclinical data confirm superior lung tissue levels relative to liposomal formulations, making it a rational choice for pulmonary mycoses research. For visceral leishmaniasis studies, its ED50 of 0.7 mg/kg offers cost‑effective efficacy on par with more expensive options. Not bioequivalent to other lipid formulations; verify formulation‑specific procurement.

Molecular Formula C74H119NO21S
Molecular Weight 1390.8 g/mol
CAS No. 120895-52-5
Cat. No. B1664940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphocil
CAS120895-52-5
SynonymsAmphocil
Amphotericin
Amphotericin B
Amphotericin B Cholesterol Dispersion
Amphotericin B Colloidal Dispersion
Fungizone
Molecular FormulaC74H119NO21S
Molecular Weight1390.8 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
InChIInChI=1S/C47H73NO17.C27H46O4S/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;19-,21+,22+,23-,24+,25+,26+,27-/m01/s1
InChIKeyPCTMTFRHKVHKIS-BMFZQQSSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amphocil (Amphotericin B Colloidal Dispersion) Procurement Overview: A Cholesteryl Sulfate Lipid Formulation for High-Dose Antifungal Therapy


Amphocil (Amphotericin B Colloidal Dispersion, ABCD; CAS 120895-52-5) is a unique lipid-based formulation of amphotericin B, the polyene macrolide 'gold standard' for serious systemic mycoses [1]. Unlike other lipid formulations, it is a stable, uniform disc-shaped complex of amphotericin B and sodium cholesteryl sulfate in a 1:1 molar ratio, with a mean hydrodynamic diameter of approximately 115 nm [1]. This patented composition and structure [2] directly underlie its distinct pharmacokinetic and safety profile, enabling intravenous delivery at higher daily doses (up to 7-7.5 mg/kg) compared to conventional amphotericin B deoxycholate [3].

Why Amphocil Cannot Be Directly Substituted: Evidence of Non-Bioequivalence Among Amphotericin B Lipid Formulations


Despite sharing the same active pharmaceutical ingredient, Amphocil is therapeutically and pharmacokinetically distinct from other lipid formulations of amphotericin B, such as AmBisome (liposomal) and Abelcet (lipid complex), as well as the conventional deoxycholate preparation (Fungizone) [1]. These differences are not trivial; they are rooted in significant variations in structural composition, particle size, and the specific lipid carrier (cholesteryl sulfate vs. phospholipid/cholesterol) [1]. This leads to measurable and clinically relevant differences in serum pharmacokinetics, tissue biodistribution, and safety profiles, including the rate of acute infusion reactions and nephrotoxicity [2]. Consequently, these formulations are not bioequivalent and cannot be generically substituted [1]; selection must be based on specific formulation-level evidence.

Quantitative Differentiation of Amphocil: A Comparative Evidence Guide for Scientific Selection


Enhanced Preclinical Safety Margin: A 5- to 19-Fold Improvement Over Conventional Amphotericin B

Amphocil (ABCD) demonstrates a substantially wider preclinical safety margin compared to the conventional micellar amphotericin B deoxycholate preparation (Fungizone). This is quantified by its increased therapeutic index, driven by a reduction in nephrotoxicity [1]. Preclinical toxicology studies have revealed a safety factor ranging from five to 19-fold greater than that of deoxycholate amphotericin B [1]. This improved safety profile is a direct result of the colloidal dispersion technology, which alters the drug's biodistribution, notably reducing its accumulation in the kidneys, the primary site of amphotericin B toxicity [2].

Antifungal Therapy Preclinical Toxicology Nephrotoxicity

Altered Tissue Biodistribution: Significantly Reduced Amphotericin B Accumulation in Kidneys vs. Conventional Formulation

The reduced nephrotoxicity of Amphocil is mechanistically linked to its distinct tissue distribution profile, which has been directly compared to that of conventional amphotericin B deoxycholate (Fungizone) in a rat model [1]. Following repeated dosing at an equivalent amphotericin B dose (1 mg/kg), the Amphocil (ABCD) formulation resulted in lower amphotericin B concentrations in most tissues, with a particularly pronounced reduction observed in the kidneys. This reduced renal drug concentration was statistically correlated with a reduction in nephrotoxicity [1]. Conversely, amphotericin B concentrations in the liver were substantially higher following ABCD administration, yet this was not accompanied by an increase in hepatotoxicity [1].

Pharmacokinetics Tissue Distribution Nephrotoxicity

Enhanced Pulmonary Tissue Penetration: Higher Amphotericin B Levels in Lung vs. Liposomal Amphotericin B

The selection of a lipid formulation can directly influence drug penetration into specific organs. A study analyzing autopsy material from patients who had received either Amphocil (colloidal dispersion) or AmBisome (liposomal amphotericin B) found significantly different tissue distribution patterns [1]. Notably, treatment with Amphocil resulted in higher amphotericin B concentrations in lung tissue compared to treatment with AmBisome [1]. The highest overall concentrations for both formulations were found in the liver and spleen [1].

Pulmonary Aspergillosis Tissue Distribution Pharmacokinetics

Superior In Vivo Efficacy in Murine Visceral Leishmaniasis Compared to Abelcet and Fungizone

In a comparative study evaluating various amphotericin B formulations against experimental visceral leishmaniasis (L. donovani) in a mouse model, Amphocil demonstrated significantly superior antiparasitic activity compared to Abelcet (lipid complex) and Fungizone (conventional) [1]. The overall efficacy ranking was Amphocil = AmBisome > Abelcet > Fungizone [1]. The median effective dose (ED50) for Amphocil was 0.7 mg/kg, which was markedly more potent than Abelcet's ED50 of 2.7 mg/kg [2].

Visceral Leishmaniasis Antiparasitic Efficacy In Vivo Model

Comparable Antifungal Activity to Deoxycholate Amphotericin B Against Invasive Aspergillosis at Equimolar Doses

In a head-to-head comparison against systemic murine aspergillosis, Amphocil (Amphotec) was evaluated alongside Fungizone (deoxycholate amphotericin B), AmBisome, and Abelcet at multiple dose levels [1]. The study found that at a dose of 0.8 mg/kg, Amphocil was less effective or equivalent to Fungizone in prolonging survival [1]. However, all formulations prolonged survival compared to the untreated control [1]. This indicates that while Amphocil provides a significant safety advantage, its antifungal efficacy at equimolar doses is comparable to, but not necessarily superior to, the conventional formulation in this model [1].

Invasive Aspergillosis Antifungal Efficacy In Vivo Model

Amphocil: Optimal Research and Clinical Application Scenarios Based on Comparative Evidence


High-Dose Antifungal Therapy in Patients with Pre-Existing or High Risk of Nephrotoxicity

Given its demonstrated 5- to 19-fold improvement in preclinical safety margin and significantly reduced renal drug accumulation compared to conventional amphotericin B [1][2], Amphocil is particularly well-suited for clinical scenarios requiring high-dose, systemic antifungal treatment where nephrotoxicity is a major limiting factor. This includes patients with baseline renal impairment or those receiving concomitant nephrotoxic agents.

Treatment of Visceral Leishmaniasis (Kala-azar)

For procurement related to the treatment of visceral leishmaniasis, Amphocil presents a strong evidence-based choice. In vivo data show its efficacy is on par with the more expensive liposomal formulation AmBisome and significantly superior to Abelcet and the conventional deoxycholate formulation [1][2]. Its ED50 of 0.7 mg/kg offers a favorable balance of efficacy and cost-effectiveness for this parasitic infection [2].

Invasive Pulmonary Fungal Infections Requiring High Pulmonary Drug Exposure

When therapeutic drug monitoring or tissue penetration is a priority for pulmonary mycoses (e.g., invasive aspergillosis), the selection of Amphocil is supported by evidence of its higher lung tissue concentrations relative to liposomal amphotericin B (AmBisome) [1]. This property makes it a rational selection for researchers or clinicians focused on optimizing pulmonary drug delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amphocil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.